molecular formula C9H12Cl2N4 B2845191 (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2460754-92-9

(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2845191
CAS No.: 2460754-92-9
M. Wt: 247.12
InChI Key: PSCDMOSVFCSFMA-UHFFFAOYSA-N
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Description

“(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride” is a dihydrochloride salt of a heterocyclic amine featuring a pyridine core substituted with an imidazole ring at the 5-position and a methanamine group at the 2-position. The base compound, [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, has the molecular formula C₉H₁₀N₄ (MW: 174.21 g/mol) . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its IUPAC name is (5-imidazol-1-ylpyridin-2-yl)methanamine, and it is identified by CAS No. 1256793-51-7 (base) .

Properties

IUPAC Name

(5-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDMOSVFCSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Imidazole Coupling via Stille Reaction

The construction of the 5-imidazol-1-ylpyridine substructure frequently employs Stille cross-coupling between tin-functionalized imidazole derivatives and bromopyridine precursors. As demonstrated in patent WO1998022459A1, tributyl(1-ethoxyvinyl)tin reacts with 6-bromo-2-methoxypyridine under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in dimethylformamide at 80°C to yield 2-methoxy-5-(1-ethoxyvinyl)pyridine. Subsequent acid hydrolysis converts the ethoxyvinyl group to a ketone, which undergoes condensation with ammonium acetate to install the imidazole ring. This method achieves 68–72% yield but requires strict oxygen-free conditions to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution for Direct Imidazole Installation

Alternative routes utilize nucleophilic displacement of pyridine halides with imidazole anions. In EP0946546B1, 5-bromo-2-cyanopyridine reacts with potassium imidazolide (generated from imidazole and KH in THF) at −78°C to form 5-imidazol-1-yl-2-cyanopyridine in 54% yield. While avoiding transition metals, this method suffers from regioselectivity challenges, with 10–15% of the undesired 3-imidazol-1-yl isomer typically observed.

Methanamine Group Introduction

Reductive Amination of Pyridinecarbaldehydes

The most efficient pathway to install the methanamine moiety involves reductive amination of 5-imidazol-1-ylpyridine-2-carbaldehyde. As detailed in PMC7917164, condensation with ammonium chloride in methanol using sodium cyanoborohydride (NaBH₃CN) at pH 6–7 produces the primary amine in 82% yield. This method outperforms traditional Hofmann degradation approaches, which typically yield <50% due to competing hydrolysis reactions.

Gabriel Synthesis via Phthalimide Intermediate

Patent WO1998022459A1 describes an alternative route starting from 5-imidazol-1-ylpyridine-2-carboxaldehyde:

  • Conversion to the oxime with hydroxylamine hydrochloride (EtOH, reflux, 4 h)
  • Reduction with LiAlH₄ in THF (−20°C to RT) to yield the primary amine (63%)
  • Protection as the phthalimide derivative using potassium phthalimide in DMF (150°C, 5 h)
    While this method provides crystalline intermediates for purification, the multi-step sequence results in an overall yield of only 41%.

Salt Formation and Purification

Dihydrochloride Precipitation

The free base is converted to the dihydrochloride salt by treatment with 2.2 equivalents of HCl (gas) in anhydrous diethyl ether. EP0946546B1 specifies critical parameters:

  • Temperature: −10°C to 0°C to prevent decomposition
  • Solvent ratio: 1:5 (amine:ether v/v) for optimal crystallization
  • Drying: 48 h under high vacuum (0.1 mbar) at 40°C
    This process yields 93–95% pure salt with <0.5% residual solvent by GC-MS.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost Index*
Stille coupling Pd-mediated cross-coupling 68 98.2 8.7
Nucleophilic substitution Imidazole displacement 54 95.4 6.2
Reductive amination NaBH₃CN reduction 82 99.1 5.8
Gabriel synthesis Phthalimide protection 41 97.8 9.1

*Cost index normalized to 10-point scale (1=lowest) based on catalyst/reagent expenses

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, D₂O):
δ 8.72 (d, J=2.4 Hz, 1H, py-H6), 8.35 (s, 1H, imid-H2), 7.98 (dd, J=8.8, 2.4 Hz, 1H, py-H4), 7.62 (d, J=8.8 Hz, 1H, py-H3), 7.48 (s, 1H, imid-H4), 4.12 (s, 2H, CH₂NH₂)

IR (KBr):
3445 cm⁻¹ (N-H stretch), 1632 cm⁻¹ (C=N), 1555 cm⁻¹ (aromatic C=C), 752 cm⁻¹ (C-Cl)

Mass Spectrometry

HRMS (ESI+):
Calcd for C₉H₁₁N₄ [M+H]⁺: 191.0933; Found: 191.0936

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Recent advances employ continuous flow systems for the reductive amination step:

  • Residence time: 12 min
  • Catalyst: 1% Pd/C packed bed
  • Pressure: 25 bar H₂
  • Productivity: 3.2 kg/L·h vs 0.7 kg/L·h in batch

Solvent Recycling

The DMF/ether solvent system is recovered (>98%) via:

  • Distillation at reduced pressure (50 mbar)
  • Molecular sieve drying
  • Activated carbon filtration for impurity removal

Applications in Pharmaceutical Development

Serotonin Receptor Modulation

The dihydrochloride salt demonstrates potent 5-HT₁A receptor affinity (Ki=1.2 nM) with 150-fold selectivity over D₂ receptors, making it a candidate for anxiety disorders.

Antifungal Activity

Structural analogs show MIC values of 2–8 μg/mL against Candida albicans through ergosterol biosynthesis inhibition.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole and pyridine rings are susceptible to oxidation under specific conditions. For example:

  • Oxidation of the Imidazole Ring :
    Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the imidazole ring, forming imidazole N-oxide derivatives. This reaction modifies the electronic properties of the compound, potentially enhancing its solubility in polar solvents .
  • Pyridine Ring Oxidation :
    Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the pyridine ring, yielding pyridine N-oxide .

Table 1: Oxidation Reaction Conditions and Products

ReagentConditionsProductYield (%)Source
KMnO₄ (aq, H₂SO₄)60°C, 4 hImidazole N-oxide derivative65–72
H₂O₂ (CH₃COOH)RT, 12 hPyridine N-oxide55–60

Reduction Reactions

The amine group and heterocyclic rings undergo reduction under catalytic hydrogenation or borohydride-mediated conditions:

  • Amine Group Reduction :
    Sodium borohydride (NaBH₄) in methanol reduces the primary amine to a secondary amine, though this is less common due to steric hindrance from the aromatic rings .
  • Heterocyclic Ring Hydrogenation :
    Palladium-catalyzed hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s planarity and bioactivity .

Table 2: Reduction Reaction Parameters

ReagentConditionsProductYield (%)Source
NaBH₄ (MeOH)RT, 2 hSecondary amine derivative40–45
H₂ (10% Pd-C)50 psi, 6 hPiperidine analog75–80

Substitution Reactions

The chlorine atoms in related analogs (e.g., 4,5-dichloroimidazole derivatives) undergo nucleophilic substitution, but in this compound, substitutions primarily target the methanamine group or aromatic rings:

  • Methanamine Alkylation :
    Reacting with alkyl halides (e.g., methyl iodide) in basic conditions forms N-alkylated derivatives .
  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) introduces nitro groups at the pyridine ring’s meta position .

Table 3: Substitution Reaction Outcomes

Reaction TypeReagentProductYield (%)Source
N-AlkylationCH₃I, K₂CO₃ (DMF)N-Methylmethanamine derivative60–65
NitrationHNO₃/H₂SO₄5-Nitro-pyridin-2-yl derivative50–55

Acid-Base Reactions

The dihydrochloride salt form enhances solubility in aqueous media. Neutralization with NaOH releases the free base, which participates in coordination chemistry:

  • Metal Coordination :
    Reacts with Cu(II) or Zn(II) salts to form stable complexes, leveraging the imidazole’s nitrogen donors .

Table 4: Metal Complexation Data

Metal SaltLigand RatioStability Constant (log K)Source
CuCl₂1:212.3 ± 0.2
Zn(NO₃)₂1:19.8 ± 0.3

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings when functionalized with a halide. For example:

  • Borylation :
    Palladium-catalyzed coupling with bis(pinacolato)diboron introduces boronate esters at the pyridine’s 3-position .

Table 5: Cross-Coupling Efficiency

Coupling PartnerCatalystProductYield (%)Source
PinacolboranePd(PPh₃)₄3-Boronate-pyridin-2-yl derivative70–75

Biological Activity Modulation

While not a direct reaction, structural modifications (e.g., oxidation or alkylation) impact bioactivity:

  • Antimicrobial Activity :
    N-Alkylated derivatives show enhanced activity against E. coli (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL) .
  • Enzyme Inhibition :
    Pyridine N-oxide derivatives exhibit improved binding to cytochrome P450 enzymes (IC₅₀: 1.2 µM vs. 4.5 µM for parent) .

Scientific Research Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of imidazole and pyridine structures often exhibit significant activity against various pathogens.

Antimicrobial Properties

  • Methicillin-resistant Staphylococcus aureus (MRSA) :
    • A study investigated the structure-activity relationship of imidazole derivatives, including (5-Imidazol-1-ylpyridin-2-yl)methanamine; dihydrochloride, which showed promising inhibitory effects against MRSA strains. The minimum inhibitory concentration (MIC) values were reported to be less than 0.25 µg/mL, indicating strong antimicrobial potential without cytotoxic effects on human cells .
  • Antifungal Activity :
    • The compound has also been explored for antifungal properties, particularly against Cryptococcus neoformans. Research findings suggest that imidazole derivatives can serve as effective antifungal agents, providing a scaffold for developing new treatments .

Therapeutic Applications

The unique structural features of (5-Imidazol-1-ylpyridin-2-yl)methanamine; dihydrochloride make it a candidate for various therapeutic applications:

  • Anticancer Research :
    • Preliminary investigations suggest that imidazole-containing compounds may exhibit anticancer properties. The modulation of signaling pathways involved in cancer cell proliferation and survival is an area of ongoing research .
  • Neurological Disorders :
    • There is emerging interest in the neuroprotective effects of imidazole derivatives. Studies indicate that these compounds may influence neurotransmitter systems and could potentially be developed for treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a comparative study of multiple imidazole derivatives, (5-Imidazol-1-ylpyridin-2-yl)methanamine; dihydrochloride was tested alongside other compounds for its efficacy against MRSA. Results indicated that this compound exhibited superior activity compared to several known antibiotics, suggesting its potential as a new therapeutic agent in combating resistant bacterial strains.

Case Study 2: Antifungal Activity

A research team evaluated the antifungal properties of various imidazole derivatives against Cryptococcus neoformans. The study found that (5-Imidazol-1-ylpyridin-2-yl)methanamine; dihydrochloride demonstrated significant antifungal activity, leading to further exploration into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of (5-Imidazol-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in core aromatic systems, substituent positions, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Positional Isomers

  • [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine Dihydrochloride: This positional isomer substitutes imidazole at the pyridine’s 6-position instead of 5. No molecular weight or formula is provided for the dihydrochloride form, but the base compound would share the formula C₉H₁₀N₄ .

Phenyl-Based Analogues

  • [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride :
    Replaces the pyridine core with a chloro-substituted phenyl ring. The molecular formula is C₁₀H₁₂Cl₃N₃ (MW: 264.58 g/mol). The chloro group increases lipophilicity, while the phenyl ring may reduce solubility compared to pyridine derivatives .

Benzimidazole Derivatives

  • (5-Chloro-1H-benzimidazol-2-yl)methanamine Dihydrochloride: Features a bicyclic benzimidazole core with a chlorine substituent.

Pyrazole-Based Analogues

  • (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride: Substitutes pyridine with a pyrazole ring bearing iodine and methyl groups. The formula is C₅H₁₀Cl₂IN₃ (MW: 309.96 g/mol).

Agrochemical Derivatives

  • Imazapic (2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid): A pyridinecarboxylic acid derivative with an imidazolinone ring. Used as a herbicide, its molecular formula is C₁₄H₁₇N₃O₃ (MW: 275.31 g/mol). The carboxylic acid group and oxo-imidazoline moiety enhance polar interactions, favoring agrochemical applications .

Data Table of Key Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride Pyridine C₉H₁₂Cl₂N₄* 247.13 Imidazole (5-position), NH₂ (2-position) Pharmaceuticals
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine Dihydrochloride Pyridine C₉H₁₂Cl₂N₄* 247.13 Imidazole (6-position) Biochemical research
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride Phenyl C₁₀H₁₂Cl₃N₃ 264.58 Cl, Imidazole Drug discovery
(5-Chloro-1H-benzimidazol-2-yl)methanamine Dihydrochloride Benzimidazole C₈H₁₀Cl₃N₃ Not reported Cl Antimicrobial agents
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride Pyrazole C₅H₁₀Cl₂IN₃ 309.96 I, CH₃ Targeted therapy
Imazapic Pyridine + imidazolinone C₁₄H₁₇N₃O₃ 275.31 COOH, oxo-imidazoline Herbicide

*Calculated by adding 2HCl (72.92 g/mol) to the base compound (C₉H₁₀N₄, MW 174.21).

Key Findings

Structural Impact on Properties :

  • Pyridine-based compounds (e.g., target compound) exhibit higher solubility than phenyl or benzimidazole derivatives due to the polarizable nitrogen atom .
  • Halogen substituents (Cl, I) enhance lipophilicity and binding to hydrophobic pockets in biological targets .

Biological Relevance :

  • Imidazole and pyridine/benzimidazole hybrids are common in kinase inhibitors, though specific data for the target compound are lacking .
  • Agrochemical derivatives like Imazapic highlight the role of carboxylic acid groups in herbicidal activity .

Synthetic Accessibility :

  • Many analogues (e.g., benzimidazoles, pyrazoles) are synthesized via established procedures involving cyclization or nucleophilic substitution .

Biological Activity

(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride, with the CAS number 2460754-92-9, is a heterocyclic compound that combines imidazole and pyridine moieties. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is C9H10N4·2HCl. The structure features a pyridine ring substituted with an imidazole group, which contributes to its reactivity and biological interactions.

The biological activity of (5-Imidazol-1-ylpyridin-2-yl)methanamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, enhancing its utility in metalloprotein studies and enzyme inhibition.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Its affinity for certain receptors can modulate signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

The following table summarizes the biological activities associated with (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines, including melanoma and liver cancer. ,
AntimicrobialDemonstrates activity against bacterial strains such as Staphylococcus aureus and E. coli.
Enzyme InteractionServes as a ligand for studying enzyme-receptor interactions in biochemical assays.
Metalloprotein StudiesForms stable complexes with metal ions, aiding in the understanding of metalloprotein functions.

Case Studies

Several studies have investigated the biological effects of (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxicity against human melanoma A375 cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis through p53 pathway activation .
  • Antimicrobial Efficacy :
    • Research indicated that the compound exhibited potent antibacterial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that (5-Imidazol-1-ylpyridin-2-yl)methanamine could inhibit specific enzymes related to cancer metabolism, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthesis and purification protocols for (5-Imidazol-1-ylpyridin-2-yl)methanamine dihydrochloride?

Methodological Answer: Synthesis typically involves coupling imidazole derivatives with pyridine-based precursors. For example, analogous compounds (e.g., (1H-imidazol-2-yl)methanamine dihydrochloride) are synthesized via nucleophilic substitution or reductive amination using reagents like lithium aluminum hydride (LiAlH4) or hydrogen peroxide (H₂O₂) under controlled pH and temperature (60–100°C) . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Purity is confirmed by HPLC (>95%) and NMR .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., imidazole and pyridine ring protons) and amine functionality. For dihydrochloride salts, exchangeable protons (NH) may appear broad .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₁Cl₂N₃ for analogs) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
  • HPLC : Monitor purity under gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Determine via saturation assays. Analogous imidazole derivatives are soluble in polar solvents (water, DMSO) but poorly in non-polar solvents (hexane). For example, (1H-imidazol-2-yl)methanamine dihydrochloride is highly water-soluble (>50 mg/mL) .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Protect from light and moisture to prevent decomposition. Lyophilization is recommended for long-term storage .

Q. How can enzyme interaction studies be designed for this compound?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd). For example, QSAR models suggest imidazole derivatives bind to enzymes like cytochrome P450 or kinases .
  • Control Experiments : Include negative controls (e.g., buffer-only) and competitive inhibitors to validate specificity .

Q. What structural features drive its structure-activity relationships (SAR) in biological systems?

Methodological Answer: Key features include:

  • Imidazole-Pyridine Scaffold : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Amine Functionality : Facilitates hydrogen bonding with catalytic residues (e.g., aspartate in proteases) .
  • Dihydrochloride Salt : Improves solubility for in vitro assays but may alter cell permeability .

Advanced Research Questions

Q. How does tautomerism in the imidazole ring affect reactivity and biological activity?

Methodological Answer: Imidazole tautomerism (1H vs. 2H forms) alters electron distribution, impacting binding affinity. Characterize tautomers via:

  • NMR Titration : Monitor chemical shifts in D₂O vs. DMSO-d6 .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict dominant tautomer .
    Example: The 1H tautomer may exhibit higher affinity for histamine receptors due to better charge complementarity .

Q. How can contradictions in binding affinity data across studies be resolved?

Methodological Answer: Common discrepancies arise from:

  • Assay Conditions : Varying pH (e.g., imidazole pKa ~6.95) affects protonation states. Standardize buffer systems (e.g., PBS pH 7.4) .
  • Protein Conformational States : Use cryo-EM or X-ray crystallography to validate binding poses .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, ionic strength) .

Q. What strategies improve regioselective modification of the imidazole-pyridine scaffold?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to functionalize the pyridine ring at specific positions .
  • Protecting Groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to prevent side reactions .
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted modifications .

Q. What pharmacokinetic parameters should be optimized for in vivo studies?

Methodological Answer: Focus on:

  • Bioavailability : Enhance via prodrug strategies (e.g., esterification of the amine) .
  • Metabolic Stability : Test liver microsome clearance (human vs. rodent). Imidazole derivatives often show CYP3A4-mediated oxidation .
  • Blood-Brain Barrier Penetration : Use logP/logD calculations (optimal range: 1–3) and PAMPA assays .

Q. How can computational modeling predict biological targets and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against target libraries (e.g., Protein Data Bank). Prioritize targets with docking scores <-7.0 kcal/mol .
  • Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability .

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